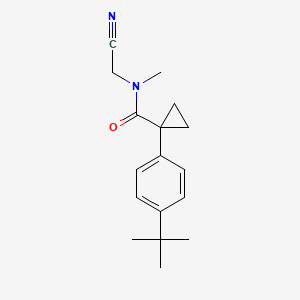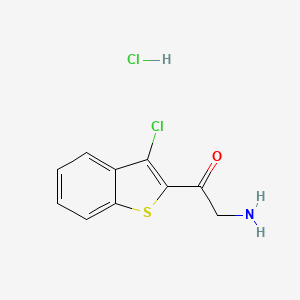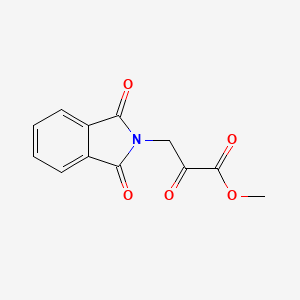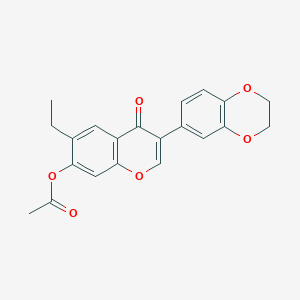
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, also known as CTAP, is a cyclopropane-containing compound that has been widely used in scientific research. CTAP is a selective antagonist of the mu-opioid receptor (MOR), which is a G protein-coupled receptor that plays a key role in pain regulation, reward, and addiction.
Mecanismo De Acción
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide acts as a selective antagonist of the MOR, which is a G protein-coupled receptor that plays a key role in pain regulation, reward, and addiction. 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide binds to the MOR and blocks the binding of endogenous opioids, such as beta-endorphin and enkephalins, which are natural ligands of the MOR. By blocking the MOR, 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide inhibits the downstream signaling pathways that are activated by MOR activation, such as the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects:
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects. For example, 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been shown to inhibit the analgesic effects of morphine and other opioids, indicating that 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can be used as a tool to study the mechanisms of opioid-induced analgesia. 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has also been shown to inhibit the development of tolerance to opioids, suggesting that 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide may have therapeutic potential for the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is its selectivity for the MOR, which allows for the specific study of MOR function without affecting other opioid receptors. Another advantage of 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is its ability to cross the blood-brain barrier, which allows for the study of MOR function in the central nervous system. However, one limitation of 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is its relatively low potency compared to other MOR antagonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide and its role in pain regulation, reward, and addiction. One direction is the development of more potent and selective MOR antagonists that can be used to study the mechanisms of opioid-induced analgesia and addiction. Another direction is the investigation of the role of the MOR in other physiological processes, such as inflammation and immune function. Additionally, the development of novel therapeutic strategies for the treatment of pain and addiction based on the inhibition of the MOR is an important future direction for research.
Métodos De Síntesis
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of tert-butylbenzene with cyanomethyl magnesium bromide, followed by the reaction of the resulting product with methylcyclopropane carboxylic acid chloride. The final product, 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, can be obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been widely used in scientific research to study the MOR and its role in pain regulation, reward, and addiction. 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been used to investigate the effects of MOR activation and inhibition on various physiological processes, such as pain perception, drug addiction, and stress response. 1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has also been used to develop new therapeutic strategies for the treatment of pain and addiction.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-16(2,3)13-5-7-14(8-6-13)17(9-10-17)15(20)19(4)12-11-18/h5-8H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVKIGJBZNYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)
![3-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2762506.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2762511.png)

![N-(3-bromophenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762514.png)


![8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762520.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2762522.png)

![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)